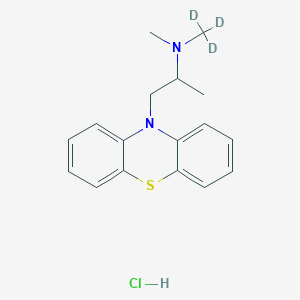![molecular formula C24H22N2O4 B12043931 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle est un composé organique complexe de formule moléculaire C24H22N2O4 et de masse moléculaire 402,454 g/mol . Ce composé est connu pour sa structure chimique unique, qui comprend un groupe éthoxy, une partie phénylacétylhydrazone et un ester benzoïque. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle implique généralement plusieurs étapes. Une méthode courante consiste en la condensation du benzoate de 2-éthoxy-4-formylphényle avec l'hydrazine de phénylacétyle en milieu acide ou basique pour former la liaison hydrazone . La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement de la synthèse. De plus, les méthodes industrielles peuvent inclure des techniques de purification plus rigoureuses telles que la chromatographie liquide haute performance (CLHP) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de benzoates de phényle substitués.
Applications de recherche scientifique
Le benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle est utilisé dans divers domaines de recherche scientifique, notamment :
Chimie : En tant que réactif en synthèse organique et comme matière première pour la synthèse de molécules plus complexes.
Biologie : Dans des études impliquant l'inhibition enzymatique et les interactions protéine-ligand.
Mécanisme d'action
Le mécanisme d'action du benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle implique son interaction avec des cibles moléculaires spécifiques. La partie hydrazone peut former des liaisons hydrogène et d'autres interactions avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le composé peut également interagir avec les voies cellulaires impliquées dans la transduction du signal et les processus métaboliques .
Applications De Recherche Scientifique
2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxybenzoate de 2-éthoxy-4-(2-(phénylacétyl)carbohydrazonoyl)phényle
- 4-chlorobenzoate de 2-éthoxy-4-(2-(phénylacétyl)carbohydrazonoyl)phényle
- 4-éthoxybenzoate de 2-méthoxy-4-(2-(phénylacétyl)carbohydrazonoyl)phényle
Unicité
Le benzoate de 2-éthoxy-4-{(E)-[2-(phénylacétyl)hydrazinylidène]méthyl}phényle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois du groupe éthoxy et de la partie phénylacétylhydrazone permet des modifications chimiques polyvalentes et des interactions avec des cibles biologiques, ce qui en fait un composé précieux dans les applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C24H22N2O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-29-22-15-19(17-25-26-23(27)16-18-9-5-3-6-10-18)13-14-21(22)30-24(28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,26,27)/b25-17+ |
Clé InChI |
FJSCTFFCEFCUGG-KOEQRZSOSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)





![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
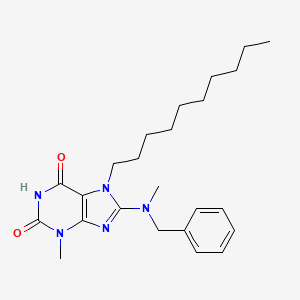
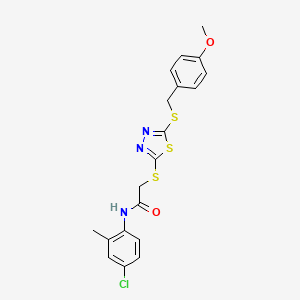
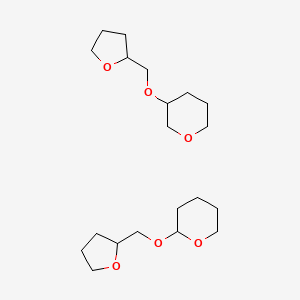
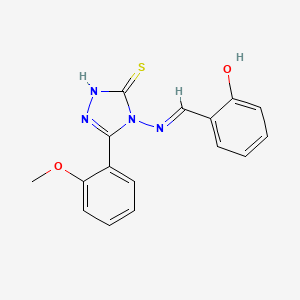
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)

